2-(cyclopentylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide
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Overview
Description
2-(Cyclopentylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a complex organic compound featuring a cyclopentylthio group, a furan ring, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclopentylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized via the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions.
Synthesis of the Pyridazinone Moiety: The pyridazinone ring is often formed through the reaction of hydrazines with 1,4-diketones, followed by oxidation.
Thioether Formation: The cyclopentylthio group is introduced via nucleophilic substitution reactions, where a cyclopentylthiol reacts with an appropriate leaving group on the acetamide precursor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing cost-effective reagents and catalysts to minimize production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation to form furanones or other oxidized derivatives.
Reduction: The pyridazinone moiety can be reduced to form dihydropyridazines under hydrogenation conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing pyridazinones.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Furanones and other oxidized furan derivatives.
Reduction: Dihydropyridazines.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-(cyclopentylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide serves as a versatile intermediate for constructing more complex molecules. Its multiple reactive sites allow for diverse functionalization, making it valuable in the synthesis of heterocyclic compounds and natural product analogs.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural features that mimic biologically active molecules. It can be explored for its activity as an enzyme inhibitor, receptor modulator, or antimicrobial agent.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers with specific properties derived from its unique functional groups.
Mechanism of Action
The biological activity of 2-(cyclopentylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide is likely mediated through its interaction with specific molecular targets. The furan and pyridazinone rings can engage in hydrogen bonding and π-π interactions with proteins, potentially inhibiting enzyme activity or modulating receptor function. The cyclopentylthio group may enhance lipophilicity, improving cell membrane permeability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide: Unique due to its combination of furan, pyridazinone, and cyclopentylthio groups.
2-(Cyclopentylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propionamide: Similar structure but with a propionamide group instead of acetamide.
2-(Cyclopentylthio)-N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)butyramide: Contains a butyramide group, offering different steric and electronic properties.
Uniqueness
The unique combination of functional groups in this compound provides a distinct reactivity profile and potential biological activity that sets it apart from other similar compounds.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c21-16(12-24-13-4-1-2-5-13)18-9-10-20-17(22)8-7-14(19-20)15-6-3-11-23-15/h3,6-8,11,13H,1-2,4-5,9-10,12H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNRHUKOZCVZHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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